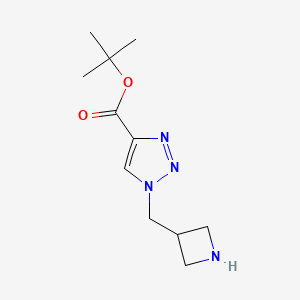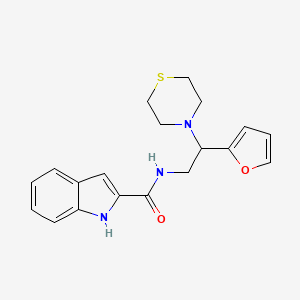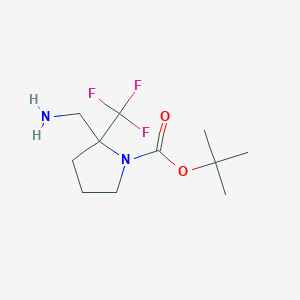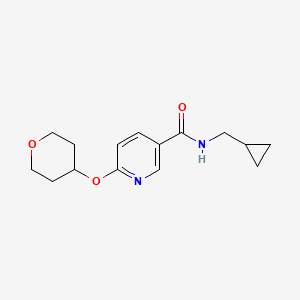
Tert-butyl 1-(azetidin-3-ylmethyl)triazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 1-(azetidin-3-ylmethyl)triazole-4-carboxylate, also known as TATC, is a novel compound that has gained attention in scientific research due to its potential applications in various fields. TATC is a triazole derivative that possesses a unique structure and properties, making it a promising candidate for drug development, chemical biology, and other applications.
Wirkmechanismus
The mechanism of action of Tert-butyl 1-(azetidin-3-ylmethyl)triazole-4-carboxylate is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins. This compound has been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. This compound has also been shown to inhibit the activity of protein tyrosine phosphatases (PTPs), which are enzymes involved in the regulation of cell signaling pathways. The inhibition of these enzymes by this compound leads to changes in gene expression and cell signaling, which can result in the observed biological effects of this compound.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects, depending on the specific application and target. In drug development, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of bacteria and viruses. In chemical biology, this compound has been used as a probe to study the binding interactions of proteins and enzymes. This compound has also been shown to modulate the activity of enzymes involved in the regulation of gene expression and cell signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl 1-(azetidin-3-ylmethyl)triazole-4-carboxylate has several advantages for lab experiments, including its simple synthesis method, high purity, and unique structure and properties. This compound is also relatively stable and can be stored for extended periods without significant degradation. However, this compound has some limitations, including its low solubility in water and some organic solvents, which can limit its use in certain experiments. This compound is also relatively expensive compared to other compounds, which can limit its availability for some researchers.
Zukünftige Richtungen
There are several future directions for the research and development of Tert-butyl 1-(azetidin-3-ylmethyl)triazole-4-carboxylate. One direction is the optimization of the synthesis method to improve the yield and scalability of this compound production. Another direction is the identification and characterization of the specific targets and mechanisms of action of this compound. This information can be used to design more potent and selective this compound derivatives for drug development and other applications. Another direction is the exploration of this compound's potential applications in material science and nanotechnology. This compound's unique structure and properties make it a promising candidate for the synthesis of functionalized materials with unique properties.
Synthesemethoden
The synthesis of Tert-butyl 1-(azetidin-3-ylmethyl)triazole-4-carboxylate involves the reaction of tert-butyl 1-((azetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylate with sodium hydride and methyl iodide. The reaction yields this compound with a purity of more than 95%. The synthesis method is simple, efficient, and scalable, making it suitable for large-scale production of this compound.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 1-(azetidin-3-ylmethyl)triazole-4-carboxylate has shown potential applications in various scientific research fields, including drug development, chemical biology, and material science. This compound has been reported to exhibit anticancer, antimicrobial, and antiviral activities, making it a promising candidate for drug development. In chemical biology, this compound has been used as a probe to study the binding interactions of proteins and enzymes. This compound has also been used as a building block for the synthesis of functionalized materials with unique properties.
Eigenschaften
IUPAC Name |
tert-butyl 1-(azetidin-3-ylmethyl)triazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2/c1-11(2,3)17-10(16)9-7-15(14-13-9)6-8-4-12-5-8/h7-8,12H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNWIKHMUUKLQHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CN(N=N1)CC2CNC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)acetamide](/img/structure/B2765465.png)
![1-[5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B2765466.png)

![Ethyl 5-[(4-fluorophenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate](/img/structure/B2765469.png)


![3-(1,3-benzodioxol-5-yl)-1-[(E)-3-phenylprop-2-enyl]pyrazole](/img/structure/B2765475.png)
![6-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxybenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2765476.png)
![(3,4-dimethoxyphenyl)[6-fluoro-4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2765477.png)

![2-(2,4-difluorophenyl)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2765480.png)

![7-Chloro-2-(4,5-dimethylthiazol-2-yl)-6-methyl-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2765486.png)